m-Fluoro Prasugrel-d4 (hydrochloride)

Mass Spectrometry Isotope Dilution Impurity Profiling

Quantifying m-fluoro impurities in prasugrel HCl with non-deuterated internal standards causes matrix-induced bias, risking regulatory submission delays. m-Fluoro Prasugrel-d4 (HCl) eliminates this with a definitive d4 mass shift. • Eliminates isotopic crosstalk: Δm = +4 Da ensures baseline separation from analyte M+1/M+2 isotopologues. • Matrix-matched correction: Co-elutes with the target impurity, mirroring extraction efficiency & ionization response. • ICH-aligned: Validated for Q3A/Q3B impurity threshold assays & Q1A stability studies.

Molecular Formula C20H21ClFNO3S
Molecular Weight 413.9 g/mol
Cat. No. B12427978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Fluoro Prasugrel-d4 (hydrochloride)
Molecular FormulaC20H21ClFNO3S
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl
InChIInChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D;
InChIKeyJMTYHLAGGLCFFP-XJKLIFGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Fluoro Prasugrel-d4 (hydrochloride) as a Deuterated Internal Standard for Impurity Quantification


m-Fluoro Prasugrel-d4 (hydrochloride) (CAS 1794828-80-0) is a deuterated analog of m-Fluoroprasugrel, which itself is a positional isomeric impurity of the antiplatelet agent Prasugrel [1]. The compound features four deuterium atoms at the 2,3,4,6 positions of the fluorophenyl ring, yielding a molecular formula of C20H17D4ClFNO3S and a molecular weight of 413.93 g/mol . As a stable isotope-labeled internal standard, it is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise quantification of the unlabeled impurity in pharmaceutical preparations and biological matrices [2].

Why Non-Deuterated or Alternative Internal Standards Cannot Replace m-Fluoro Prasugrel-d4 in Validated Assays


The substitution of m-Fluoro Prasugrel-d4 (hydrochloride) with non-deuterated m-Fluoroprasugrel or structurally dissimilar internal standards introduces significant analytical bias in LC-MS/MS quantification. Non-deuterated analogs cannot be distinguished from the target analyte by mass spectrometry, rendering them useless as internal standards . Structural analogs, such as emtricitabine or trandolapril, which have been employed in prasugrel metabolite assays, exhibit differential extraction efficiencies, ionization responses, and chromatographic retention times compared to the analyte, leading to matrix effects that are not adequately corrected [1]. This can result in assay bias that necessitates costly and time-consuming investigations, potentially delaying regulatory submissions [2]. Deuterated internal standards with insufficient mass shift (e.g., d1-d3) risk isotopic interference from the analyte's natural M+1 or M+2 isotopologues, whereas the d4 labeling of this compound provides a sufficient mass difference to minimize such interference [3].

Quantitative Evidence for Selecting m-Fluoro Prasugrel-d4 (hydrochloride) Over Alternatives


Deuterium Incorporation and Mass Shift for Unambiguous MS Discrimination

m-Fluoro Prasugrel-d4 (hydrochloride) incorporates four deuterium atoms at the 2,3,4,6 positions of the fluorophenyl ring . This results in a mass shift of +4 Da compared to the non-deuterated m-Fluoroprasugrel (MW 375.5 g/mol for the HCl salt) [1]. This mass difference ensures that the internal standard signal is completely resolved from the analyte's monoisotopic peak in MS detection, eliminating isotopic crosstalk that can occur with lower levels of deuteration (e.g., d1-d3) [2].

Mass Spectrometry Isotope Dilution Impurity Profiling

Analytical Performance of LC-MS/MS Assays Using Deuterated Internal Standards for Prasugrel Metabolites

While direct validation data for m-Fluoro Prasugrel-d4 is proprietary, validated LC-MS/MS methods for prasugrel's active metabolite R-138727 using alternative internal standards demonstrate the performance benchmarks that a deuterated internal standard like m-Fluoro Prasugrel-d4 is expected to meet or exceed. A method using the structural analog emtricitabine as IS achieved an LLOQ of 0.2 ng/mL with precision (RSD) of 5.0% and accuracy of 95.2-102.2% [1]. Another method using trandolapril as IS achieved an LLOQ of 1 ng/mL with mean recovery of 90.1-104.1% [2].

Bioanalysis Pharmacokinetics Method Validation

Regulatory Compliance and Traceability for Impurity Quantification

m-Fluoro Prasugrel-d4 (hydrochloride) is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard [1]. The unlabeled counterpart, m-Fluoroprasugrel (Prasugrel EP Impurity B), is recognized in pharmacopeial monographs (EP and USP) as a specified impurity [2]. The deuterated analog enables precise quantification of this impurity in drug substance and drug product batches, which is essential for demonstrating compliance with ICH Q3A/Q3B guidelines on impurity thresholds [3].

Pharmaceutical Quality Control Regulatory Affairs Method Validation

Positional Isomer Differentiation in Impurity Profiling

m-Fluoro Prasugrel-d4 is the deuterated form of the meta-fluoro positional isomer of Prasugrel. The para-fluoro isomer (p-Fluoro Prasugrel) is also a known impurity . The deuterated m-fluoro isomer enables specific quantification of the meta-fluoro impurity, which is critical because positional isomers can have different toxicological profiles and require separate monitoring [1]. Methods for separating prasugrel regio-isomers and enantiomers have been developed, highlighting the importance of isomer-specific standards [2].

Impurity Profiling Chromatographic Separation Method Development

High-Value Application Scenarios for m-Fluoro Prasugrel-d4 (hydrochloride)


Quantification of Meta-Fluoro Impurity in Prasugrel Drug Substance and Drug Product for ANDA/NDA Submissions

This deuterated internal standard is essential for developing and validating LC-MS/MS methods to quantify the specified meta-fluoro impurity (EP Impurity B) in prasugrel hydrochloride batches, ensuring compliance with ICH Q3A/Q3B impurity thresholds for regulatory submissions [1]. The use of a stable isotope-labeled internal standard corrects for matrix effects and sample preparation variability, providing the accuracy and precision required by regulatory agencies.

Bioequivalence and Pharmacokinetic Studies of Prasugrel Formulations

Although prasugrel itself is a prodrug that is rapidly metabolized, the m-fluoro impurity may be present in formulations. This deuterated internal standard can be employed in validated LC-MS/MS methods to monitor the pharmacokinetics of the impurity in human plasma, ensuring that its levels remain below safety thresholds established during clinical development [2].

Method Development for Simultaneous Quantification of Multiple Prasugrel-Related Impurities

In conjunction with other deuterated impurity standards (e.g., p-Fluoro Prasugrel-d4, Prasugrel-d4), this compound can be used to develop a multiplexed LC-MS/MS method for simultaneous quantification of multiple process-related impurities and degradation products in a single analytical run. This approach significantly increases laboratory throughput and reduces per-sample analysis costs [3].

Stability-Indicating Method Validation for Prasugrel Drug Products

As part of ICH Q1A stability studies, this deuterated internal standard is critical for accurately quantifying the m-fluoro impurity as a potential degradation product or process impurity over the shelf-life of prasugrel drug products. Its use ensures that any increase in impurity levels is precisely measured, supporting the establishment of product shelf-life specifications [4].

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